molecular formula C15H17N3O3 B6451383 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine CAS No. 2640873-67-0

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine

Cat. No.: B6451383
CAS No.: 2640873-67-0
M. Wt: 287.31 g/mol
InChI Key: WQQPMGBZADISMM-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the oxadiazole moiety.

    Formation of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction or a reductive amination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine: can be compared with other compounds containing oxadiazole, furan, and piperidine rings.

    Examples: 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(12-4-2-8-20-12)18-7-1-3-11(9-18)14-16-13(17-21-14)10-5-6-10/h2,4,8,10-11H,1,3,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQPMGBZADISMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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